methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
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Overview
Description
Methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate is a complex organic compound belonging to the benzothiazine class. This compound features a benzothiazine core with a phenyl group at the 4-position and a carboxylate ester group at the 3-position. It is known for its potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
Compounds with a similar benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and modulation of katp channels and ampa receptors .
Mode of Action
It’s worth noting that the functional groups attached to the benzothiadiazine-1,1-dioxide ring structure, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are known to contribute to the activity of these types of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate typically involves multiple steps, starting with the formation of the benzothiazine core. One common method is the cyclization of 2-aminobenzenethiol with chloroacetic acid in the presence of a base, followed by oxidation to introduce the dioxo group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reagent concentrations. Continuous flow chemistry techniques can also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The dioxo group can be further oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Substitution reactions at the phenyl ring or the benzothiazine core can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation states of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, derivatives of methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate are being explored for their therapeutic potential. They have been studied for their ability to modulate various biological pathways and treat diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar core structure but differs in the presence of sulfur atoms.
Indole Derivatives: These compounds have a different heterocyclic structure but exhibit similar biological activities.
Uniqueness: Methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactions and biological activities. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-21-16(18)15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)22(19,20)17-15/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMVRMIKCIACQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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